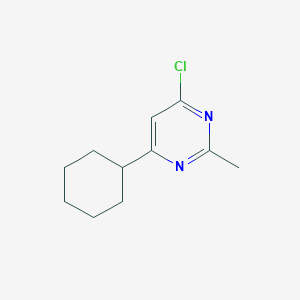
3-(Methylamino)-4-phenylbutanoic acid hydrochloride
Descripción general
Descripción
The compound “3-(Methylamino)-4-phenylbutanoic acid hydrochloride” is a derivative of butanoic acid, which is a four-carbon carboxylic acid. The “3-(Methylamino)” part suggests the presence of a methylamine group on the third carbon of the butanoic acid, and the “4-phenyl” part indicates a phenyl group attached to the fourth carbon .
Molecular Structure Analysis
The molecular structure would consist of a four-carbon chain (butanoic acid) with a carboxyl group (-COOH) at one end. The third carbon would have a methylamine (-NH-CH3) group attached, and the fourth carbon would have a phenyl group attached .Chemical Reactions Analysis
As for the chemical reactions, this compound, like other carboxylic acids, would likely undergo reactions typical of carboxylic acids, such as esterification and amide formation . The amine group could also participate in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, it would likely be soluble in water due to the presence of the polar carboxyl and amine groups .Aplicaciones Científicas De Investigación
Derivative Synthesis
The molecule 4-amino-3-phenylbutanoic acid, which is closely related to 3-(Methylamino)-4-phenylbutanoic acid hydrochloride, has been utilized for the synthesis of tetrazole-containing derivatives. This involves the replacement of the terminal amino group with a tetrazol-1-yl fragment, showcasing its utility in creating compounds with potential for varied applications, including medicinal chemistry (Putis, Shuvalova, & Ostrovskii, 2008).
Pharmacological Compound Synthesis
Compounds with high pharmacological activity have been found among derivatives of γ-aminobutyric acid, such as 4-amino-3phenylbutanoic acid hydrochloride (Phenibut), which is used as a nootropic agent. The synthesis and structural analysis of 3,4-disubstituted aminobutyric acids, which are pharmacologically active substances, demonstrate the importance of such derivatives in medical practice (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).
Structural and Computational Studies
X-ray structures and computational studies of several cathinones have been conducted, where derivatives such as 2-(methylamino)-1-phenylbutan-1-one and its aminium salts have been characterized. These studies provide valuable data on the structural and electronic properties of these compounds, which are crucial for understanding their reactivity and potential applications in various fields (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Potential Medical Applications
The synthesis of (+)-cis-4-(N-adamantyl-N-methylamino)-2,3-methano-2-phenylbutan-1-ol, a candidate for anti-Alzheimer’s medication, showcases the potential medical applications of derivatives of 3-(Methylamino)-4-phenylbutanoic acid hydrochloride. This involves a catalytic enantioselective process, indicating the importance of such compounds in the development of therapeutic agents (Kawashima, Ezawa, Yamamura, Harada, Noguchi, & Imai, 2016).
Mecanismo De Acción
Target of Action
The primary targets of a compound depend on its chemical structure and properties. For example, compounds with an amino group (-NH2) and a carboxylic acid group (-COOH) might interact with receptors or enzymes in the body that recognize these functional groups .
Mode of Action
The compound’s interaction with its targets would depend on the nature of these targets. For instance, if the targets are enzymes, the compound might act as an inhibitor or activator, altering the enzyme’s activity .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. If the compound targets an enzyme involved in a particular biochemical pathway, it could potentially disrupt or enhance that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and properties. For example, compounds with certain functional groups might be more readily absorbed in the gut, metabolized by the liver, distributed throughout the body, or excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling and gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds might be more stable and effective at physiological pH and body temperature .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(methylamino)-4-phenylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12-10(8-11(13)14)7-9-5-3-2-4-6-9;/h2-6,10,12H,7-8H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJRBVUZUZRURL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylamino)-4-phenylbutanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



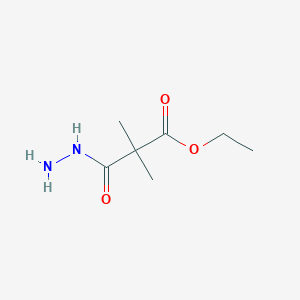
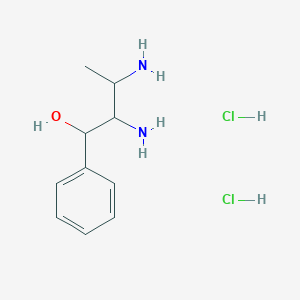
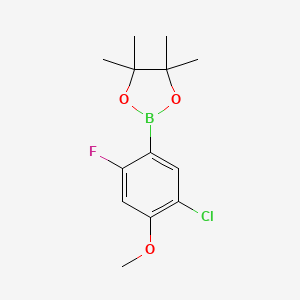
![2-Methylsulfanyl-6,7-Dihydro-9H-Pyrimido[5,4-E][1,4]Diazepine-5,8-Dicarboxylic Acid Di-Tert-Butyl Ester](/img/structure/B1435592.png)

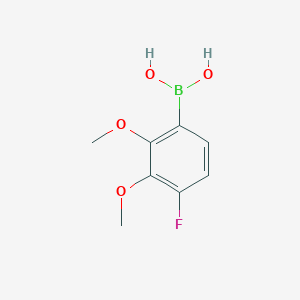
![6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1435597.png)

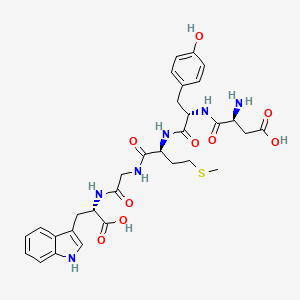
![methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B1435601.png)
![2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435605.png)


